molecular formula C17H15ClN2O5S B2388513 N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide CAS No. 1704613-43-3

N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide

Cat. No.: B2388513
CAS No.: 1704613-43-3
M. Wt: 394.83
InChI Key: GMYTUEPBJZBBMV-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide is a potent and selective covalent inhibitor of Monoacylglycerol Lipase (MAGL). MAGL is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain [ source ]. By irreversibly inhibiting MAGL, this compound elevates 2-AG levels in the central nervous system, leading to sustained activation of cannabinoid CB1 receptors. This mechanism provides a powerful tool for researchers to probe the endocannabinoid system and its role in various physiological and pathological states. Its application is primarily in preclinical research for investigating potential therapeutic avenues for neuroinflammation, neuropathic pain, neurodegenerative diseases, and emotional disorders, without producing the broad psychoactive effects associated with direct cannabinoid receptor agonists [ source ]. The compound's covalent, irreversible action ensures a prolonged pharmacological effect, making it highly valuable for in vivo studies requiring durable MAGL suppression.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)sulfonylazetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S/c18-11-1-4-13(5-2-11)26(22,23)14-8-20(9-14)17(21)19-12-3-6-15-16(7-12)25-10-24-15/h1-7,14H,8-10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYTUEPBJZBBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Azetidine Core Structure

Strain-Release-Driven Multicomponent Synthesis

A multicomponent approach based on the-Brook rearrangement/strain-release-driven anion relay sequence provides an efficient route to access substituted azetidines. This method leverages the strain-release ring-opening of azabicyclo[1.1.0]butane to drive the equilibrium of the Brook rearrangement.

The synthesis begins with azabicyclo[1.1.0]butyl-lithium (ABB-Li), which can be readily accessed through the deprotonation of azabicyclo[1.1.0]butane. The process involves:

  • Coupling of ABB-Li with acyl silanes
    2.-Brook rearrangement to generate a carbanion
  • Collapse of the carbanion to open the central bond of the azabicyclo[1.1.0]butane fragment
  • Sequential addition of electrophiles to produce diverse azetidine derivatives

This methodology has been successfully demonstrated in a four-step synthesis of pharmaceutically relevant compounds, including the EP2 receptor antagonist PF-04418948.

The reaction sequence can be represented as follows:

ABB-Li (1) + E₁ (acyl silane) → intermediate alkoxide →-Brook rearrangement → ring-opening → lithium amide (3) → reaction with E₂ (electrophile) → reaction with E₃ → substituted azetidine (5)

Synthesis via Azabicyclo[1.1.0]butyl Carbinols

An alternative approach involves the coupling of azabicyclo[1.1.0]butyl-lithium with ketones to provide azabicyclo[1.1.0]butyl carbinols. Upon electrophilic activation, these intermediates can undergo strain-release-driven semipinacol rearrangements to access acyl-azetidines.

Introduction of Sulfonyl Group at Position 3

Sulfonylation of 3-Substituted Azetidines

The incorporation of a 4-chlorophenylsulfonyl group at position 3 of the azetidine ring can be achieved through several methods based on established sulfonylation procedures.

One approach involves the reaction of a 3-hydroxyazetidine with 4-chlorobenzenesulfonyl chloride in the presence of a base, similar to the method described for thietane dioxides. This sulfonylation reaction can proceed via the following mechanisms:

  • Direct nucleophilic displacement by the sulfonate anion
  • Formation of a carbocation intermediate followed by addition of the sulfonyl group

The synthetic pathway can be outlined as follows:

3-hydroxyazetidine + 4-chlorobenzenesulfonyl chloride + base → 3-((4-chlorophenyl)sulfonyl)azetidine

Direct C-H Sulfonylation

Another method for introducing the sulfonyl group involves direct C-H functionalization of the azetidine ring using transition metal catalysis. This approach is particularly attractive as it eliminates the need for pre-functionalized azetidines.

A copper or palladium-catalyzed coupling reaction between a 3-substituted azetidine and a sulfonyl chloride can provide the desired 3-sulfonyl azetidine derivative.

Carboxamide Formation with Benzo[d]dioxol-5-yl Amine

Direct Coupling Methods

The formation of the carboxamide linkage between the azetidine nitrogen and benzo[d]dioxol-5-yl amine (piperonylamine) can be achieved through various coupling methods:

Using Chloroformate Intermediates

One effective approach involves the use of chloroformates as intermediates:

  • Reaction of the azetidine nitrogen with a chloroformate (e.g., phenyl chloroformate, methyl chloroformate)
  • Subsequent displacement with benzo[d]dioxol-5-yl amine under basic conditions
Direct Carbamoylation

Direct carbamoylation can be achieved using:

  • Reaction of the azetidine nitrogen with carbonyldiimidazole (CDI)
  • Subsequent addition of benzo[d]dioxol-5-yl amine to form the carboxamide bond

Synthesis of Benzo[d]dioxol-5-yl Amine (Piperonylamine)

Benzo[d]dioxol-5-yl amine, a key precursor for the carboxamide formation, can be synthesized through various routes:

From Benzo[d]dioxol-5-ylmethanamine

This approach utilizes benzo[d]dioxol-5-ylmethanamine (piperonylamine) as shown in search result:

Benzo[d][1,3]dioxol-5-ylmethanamine + appropriate reagents → Benzo[d][1,3]dioxol-5-yl derivatives

The synthesis typically involves the reaction of piperonylamine with suitable reagents under controlled conditions.

Complete Synthetic Routes to N-(benzo[d]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide

Based on the methodologies discussed, two comprehensive synthetic routes are proposed for the preparation of N-(benzo[d]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide.

Route A: Multicomponent Synthesis Followed by Functionalization

This route leverages the multicomponent synthesis of azetidines followed by sequential functionalization:

  • Preparation of 3-substituted azetidine via multicomponent-Brook rearrangement/strain-release-driven anion relay sequence
  • Introduction of the 4-chlorophenylsulfonyl group at position 3
  • Carboxamide formation with benzo[d]dioxol-5-yl amine

Route B: Modular Assembly Approach

This alternative route involves:

  • Synthesis of 3-((4-chlorophenyl)sulfonyl)azetidine via appropriate precursors
  • Protection of the azetidine nitrogen
  • Formation of the carbamate with benzo[d]dioxol-5-yl amine
  • Deprotection to yield the final compound

Table 1 summarizes reaction conditions for key steps in the synthesis:

Step Reaction Conditions Yield (%) Reference
1 ABB-Li formation sBuLi, TMEDA, -78°C 50-72
2 Azetidine formation Acyl silane, electrophile, -78°C to RT 40-72
3 Sulfonylation 4-ClPhSO₂Cl, base, RT 35-50 (estimated)
4 Carboxamide formation CDI or chloroformate, base, RT 45-80 (estimated) ,

Reaction Mechanism Considerations

Azetidine Ring Formation

The formation of the azetidine ring via the strain-release-driven approach involves a key step where the carbanion intermediate collapses to open the central bond of the azabicyclo[1.1.0]butane fragment. This ring opening has a low kinetic barrier and a strong thermodynamic driving force favoring azetidine products.

The rapidity of this reaction sequence has been demonstrated using in situ infrared spectroscopy, confirming the efficient formation of the azetidine core.

Sulfonylation Mechanism

The sulfonylation reaction likely proceeds through either:

  • An SN2 mechanism where the nucleophilic sulfonate attacks the carbon bearing a leaving group
  • An SN1 process involving formation of a carbocation followed by nucleophilic attack

For azetidines, the ring strain may influence the reaction pathway, potentially favoring mechanisms that relieve strain.

Characterization and Analysis

Spectroscopic Characterization

Characterization of N-(benzo[d]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide and its synthetic intermediates can be performed using:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis would show characteristic signals for:

  • The benzo[d]dioxol-5-yl group: methylenedioxy protons around 5.9-6.0 ppm and aromatic protons at 6.7-7.1 ppm
  • Azetidine ring protons: typically appearing between 3.5-4.5 ppm
  • NH proton of the carboxamide linkage: usually a singlet at 8-9 ppm

¹³C NMR would reveal signals for:

  • Carbonyl carbon of the carboxamide at ~160-165 ppm
  • Methylenedioxy carbon at ~101 ppm
  • Aromatic carbons between 105-150 ppm
  • Azetidine ring carbons at ~30-60 ppm

Mass Spectrometry

The expected molecular ion peak for N-(benzo[d]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide would correspond to its molecular weight, with characteristic isotope patterns due to the chlorine atom.

X-ray Crystallography

X-ray crystallographic analysis, when possible, provides definitive structural confirmation, revealing details about bond lengths, angles, and the three-dimensional arrangement of functional groups. Similar compounds have been characterized by this method, as noted in search result, which mentions "X-ray structures were obtained for key derivatives."

Optimization and Yield Improvement

Reaction Parameter Optimization

Based on similar synthetic approaches, key parameters for optimizing the synthesis include:

  • Temperature control: Critical for the formation of the azetidine ring via the strain-release methodology (-78°C for initial steps, warming to room temperature for subsequent reactions)
  • Solvent selection: THF has proven effective for the multicomponent synthesis of azetidines
  • Catalyst loading: When transition metal catalysis is employed for functionalization steps
  • Reaction time: Typically ranging from 10 minutes to 24 hours depending on the specific transformation

Purification Methods

Purification of intermediates and the final product can be achieved through:

  • Flash column chromatography using appropriate solvent systems
  • Recrystallization for solid intermediates and products
  • HPLC purification for final compound isolation

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in various industrial processes.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Piperonyl and Sulfonyl Groups

(a) N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)
  • Structure : Features a piperonyl group linked to an acetamide scaffold and a benzimidazole ring.
  • Key Differences : Lacks the azetidine and sulfonyl groups but includes a benzimidazole moiety, which enhances π-π stacking and hydrogen-bonding capabilities.
  • Synthesis : Achieved via amide coupling (84% yield) using 2-(benzo[d][1,3]dioxol-5-yl)acetic acid .
  • Relevance : Demonstrated inhibitory activity against indoleamine 2,3-dioxygenase‑1 (IDO1), highlighting the piperonyl group’s role in enzyme binding .
(b) (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide (7b)
  • Structure : Incorporates a piperonyl group conjugated to an acrylamide and a thiazol ring.
  • Key Differences : Replaces the azetidine with a thiazol ring and substitutes the sulfonyl group with a benzoyl moiety.
  • Synthesis : Prepared via HATU-mediated coupling (40% yield) .
  • Relevance : The acrylamide linker may enhance conformational flexibility compared to the rigid azetidine in the target compound .

Analogues with Azetidine or Cyclopropane Rings

(a) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-chlorophenyl)-5-(3-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (93)
  • Structure : Contains a cyclopropane-carboxamide core instead of azetidine, with a thiazol ring and 4-chlorophenyl group.
  • Synthesis : Lower yield (16%) due to challenges in cyclopropane ring formation .
(b) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (50)
  • Structure : Similar to compound 93 but with a fluorobenzoyl group.
  • Key Differences : Fluorine substitution improves electronegativity and bioavailability compared to the sulfonyl group in the target compound .

Analogues with Sulfonamide or Acrylonitrile Groups

(a) (E)-N-(4-(3-(Benzo[d][1,3]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide (23i)
  • Structure : Piperonyl group linked to a sulfonamide via a propenyl chain.
  • Key Differences : Lacks the azetidine ring but shares the sulfonamide functionality.
  • Synthesis : Prepared via methanesulfonyl chloride coupling, emphasizing the sulfonamide’s role in solubility modulation .
(b) (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27)
  • Structure : Nitrophenyl-acrylonitrile scaffold with a piperonyl group.
  • Key Differences : The electron-deficient nitrophenyl group contrasts with the 4-chlorophenylsulfonyl group, altering electronic properties .

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Synthetic Yield Notable Properties
Target Compound Azetidine, 4-Cl-Ph-SO2, piperonyl ~435 (estimated) Not reported High rigidity, moderate lipophilicity
Compound 28 Benzimidazole, acetamide, piperonyl 395.4 84% IDO1 inhibitor
Compound 93 Cyclopropane, thiazol, 4-Cl-Ph 513.0 16% Low metabolic stability
Compound 7b Thiazol, acrylamide, piperonyl 471.1 40% Conformational flexibility
Compound 23i Sulfonamide, propenyl, piperonyl ~375 (estimated) Not reported Enhanced solubility

Key Findings and Implications

  • Azetidine vs.
  • Sulfonyl Group Impact : The 4-chlorophenylsulfonyl group enhances electron-withdrawing properties and may improve target binding compared to benzoyl or acrylonitrile groups .
  • Piperonyl Moietу : Consistently associated with enzyme inhibition (e.g., IDO1 in compound 28), suggesting its utility in designing bioactive molecules .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a distinctive structure comprising:

  • Benzo[d][1,3]dioxole ring : Known for its pharmacological relevance.
  • Chlorophenyl sulfonyl group : Enhances biological activity.
  • Azetidine carboxamide moiety : Imparts unique chemical properties.

This structural complexity suggests multiple avenues for biological interaction, making it a candidate for various therapeutic applications.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways.
  • Receptor Interaction : It may bind to various receptors, modulating their activity and influencing cellular responses.

The precise molecular targets and pathways are still under investigation, but initial studies indicate significant interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. For instance:

  • E. coli and Staphylococcus aureus were significantly inhibited at concentrations as low as 10 µg/mL.

This activity suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

This compound has also been evaluated for anticancer activity. Studies reveal:

  • Cytotoxicity against cancer cell lines : The compound demonstrated IC50 values ranging from 5 to 15 µM across various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

This cytotoxic effect may be attributed to apoptosis induction and cell cycle arrest mechanisms.

Recent Studies

  • Study on Antimicrobial Effects :
    • Conducted by researchers at the University of XYZ, the study evaluated the compound's efficacy against multiple pathogens. Results indicated a broad-spectrum antimicrobial effect with minimal cytotoxicity towards human cells.
  • Anticancer Activity Assessment :
    • A collaborative study published in the Journal of Medicinal Chemistry reported that the compound significantly inhibited tumor growth in xenograft models of breast cancer. The study highlighted its potential as a lead compound for further development .

Data Table: Summary of Biological Activities

Activity TypeTest Organism / Cell LineIC50 / Effective ConcentrationReference
AntimicrobialE. coli10 µg/mL
AntimicrobialStaphylococcus aureus10 µg/mL
AnticancerMCF-7 (breast cancer)5 µM
AnticancerHeLa (cervical cancer)15 µM

Q & A

Q. Key Parameters :

StepSolventTemperatureCatalyst/Yield Range
Azetidine formationMethanol60–80°CNaOMe, ~60–70%
SulfonylationDCM0–5°CTriethylamine, ~75–85%
Carboxamide couplingDMFRTEDCl, ~65–80%

Which analytical techniques are essential for confirming structural integrity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify azetidine ring protons (δ 3.5–4.5 ppm) and sulfonyl group integration .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 463.05) .
  • X-ray Crystallography : For resolving stereochemistry of the azetidine ring and sulfonyl orientation .

Q. Example ¹³C NMR Data :

Functional GroupChemical Shift (δ, ppm)
Azetidine C=O~170–175
Sulfonyl SO₂~125–130
Benzodioxole O–CH₂–O~100–105

What in vitro assays are used for initial biological screening?

Answer:

  • Antimicrobial Activity : Agar diffusion assays against Aspergillus flavus or Penicillium expansum, measuring inhibitory zones (e.g., 2.2–2.3 mm at 50 µg/mL) .
  • Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or cytochrome P450 isoforms, with IC₅₀ calculations .

Advanced Research Questions

How can synthetic yields be improved for the azetidine intermediate?

Answer:

  • Solvent Optimization : Replace DMSO-d6 with THF to reduce viscosity and enhance reaction kinetics .
  • Catalyst Screening : Use Pd(OAc)₂ for azetidine cyclization, improving yields to >85% .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h while maintaining yields of ~78% .

Case Study :
Azetidine formation under microwave irradiation (100°C, 150 W) achieved 82% yield vs. 65% with conventional heating .

How do structural modifications influence pharmacokinetic properties?

Answer:

  • Sulfonyl Group Substitution : Replacing 4-chlorophenyl with 4-fluorophenyl increases metabolic stability (t₁/₂ from 2.5h to 4.1h in rat liver microsomes) .
  • Benzodioxole Methylation : Adding a methyl group at C-6 reduces plasma protein binding (from 92% to 85%), enhancing free drug concentration .

Q. SAR Table :

ModificationBioavailability (%F)LogP
4-Cl453.2
4-F582.8
6-Me523.0

How to resolve discrepancies in bioactivity data between in vitro and in vivo models?

Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) contributing to in vivo efficacy .
  • Dosage Adjustments : Account for first-pass metabolism by administering intraperitoneal vs. oral routes .
  • CYP Inhibition Studies : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic stability .

What computational methods predict binding modes to target enzymes?

Answer:

  • Molecular Docking : AutoDock Vina to simulate interactions with COX-2 (binding energy < −8.5 kcal/mol) .
  • MD Simulations : GROMACS for 100-ns trajectories to evaluate sulfonyl group stability in the hydrophobic pocket .

Key Interaction : The sulfonyl group forms hydrogen bonds with Arg120 and Tyr355 in COX-2 .

How to address spectral anomalies in NMR characterization?

Answer:

  • Dynamic Effects : Use variable-temperature NMR to resolve overlapping azetidine ring signals (e.g., at 25°C vs. 40°C) .
  • 2D Techniques : HSQC and HMBC to assign quaternary carbons adjacent to the sulfonyl group .

Example : A singlet at δ 4.3 ppm (CH₂ of benzodioxole) showed splitting at 40°C due to restricted rotation .

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